molecular formula C20H17NO2 B3573990 N-(2-phenoxyphenyl)-2-phenylacetamide

N-(2-phenoxyphenyl)-2-phenylacetamide

Cat. No.: B3573990
M. Wt: 303.4 g/mol
InChI Key: ZQZLKNYKAMXNAL-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-phenoxyphenyl)-2-phenylacetamide typically begins with 2-phenoxyaniline and phenylacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may involve additional steps, such as column chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-phenoxyphenyl)-2-phenylacetamide can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions, where the phenoxy or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(2-phenoxyphenyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It is also investigated for its interactions with biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

    N-(2-phenoxyphenyl)acetamide: This compound is structurally similar but lacks the phenyl group attached to the acetamide moiety.

    N-(2-phenoxyphenyl)-2-chloroacetamide: This compound has a chloro group instead of a phenyl group attached to the acetamide moiety.

Uniqueness: N-(2-phenoxyphenyl)-2-phenylacetamide is unique due to the presence of both phenoxy and phenyl groups, which may contribute to its distinct chemical and biological properties. The combination of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(2-phenoxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(15-16-9-3-1-4-10-16)21-18-13-7-8-14-19(18)23-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZLKNYKAMXNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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